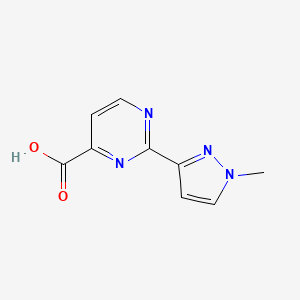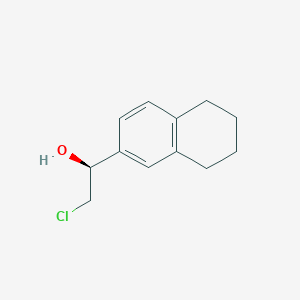
(1S)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol is an organic compound characterized by the presence of a chloro group and a hydroxyl group attached to a tetrahydronaphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol typically involves the chlorination of a suitable precursor followed by reduction. One common method includes the following steps:
Chlorination: A precursor such as 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol is treated with a chlorinating agent like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chloro group.
Reduction: The resulting chloro compound is then subjected to reduction conditions, often using a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), to yield the desired this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: (1S)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), palladium on carbon (Pd/C)
Substitution: Amines, thiols, in the presence of a base like triethylamine (TEA)
Major Products Formed:
Oxidation: (1S)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Reduction: (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
(1S)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the effects of chloro and hydroxyl groups on biological activity.
Industrial Applications: It may be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
(1S)-2-chloro-1-(naphthalen-2-yl)ethanol: Lacks the tetrahydro modification, which may affect its chemical reactivity and biological activity.
(1S)-2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol: Similar structure but with a bromo group instead of a chloro group, which can influence its reactivity and interactions.
(1S)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propanol: Contains an additional carbon in the side chain, potentially altering its properties.
Uniqueness: (1S)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol is unique due to the presence of both a chloro group and a hydroxyl group on a tetrahydronaphthalene ring system. This combination of functional groups and ring structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C12H15ClO |
|---|---|
分子量 |
210.70 g/mol |
IUPAC名 |
(1S)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C12H15ClO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h5-7,12,14H,1-4,8H2/t12-/m1/s1 |
InChIキー |
VUPFABAOUOUMBR-GFCCVEGCSA-N |
異性体SMILES |
C1CCC2=C(C1)C=CC(=C2)[C@@H](CCl)O |
正規SMILES |
C1CCC2=C(C1)C=CC(=C2)C(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


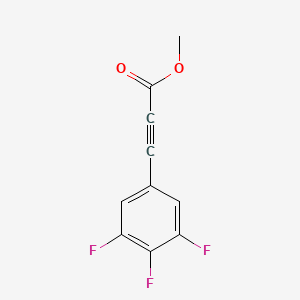
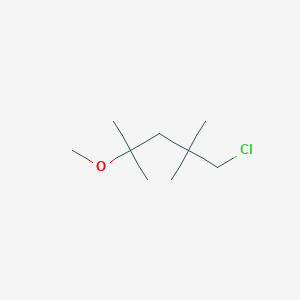
![6-Chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13162474.png)
![1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13162483.png)
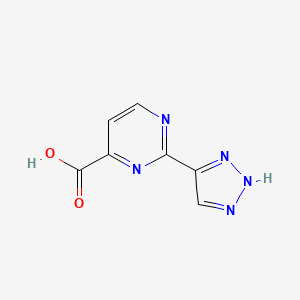
![Methyl 1,3-dihydrospiro[indene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13162488.png)
![3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B13162493.png)


![2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine hydrochloride](/img/structure/B13162500.png)
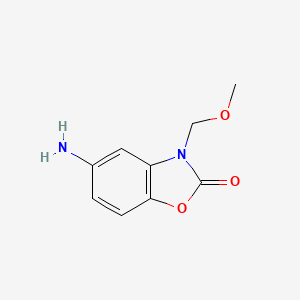
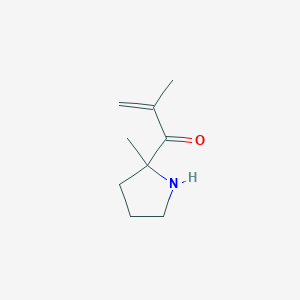
![Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13162513.png)
